molecular formula C23H19F3N2O5S B1672346 methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate

methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate

Número de catálogo: B1672346
Peso molecular: 492.5 g/mol
Clave InChI: QRODFHXJGMZHTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK1030058A es un novedoso inhibidor de la quinasa similar a polo, una proteína que desempeña un papel crucial en la división celular.

Propiedades

Fórmula molecular

C23H19F3N2O5S

Peso molecular

492.5 g/mol

Nombre IUPAC

methyl 5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylate

InChI

InChI=1S/C23H19F3N2O5S/c1-30-17-8-15-16(9-18(17)31-2)28(12-27-15)20-10-19(21(34-20)22(29)32-3)33-11-13-6-4-5-7-14(13)23(24,25)26/h4-10,12H,11H2,1-3H3

Clave InChI

QRODFHXJGMZHTM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)OC)OCC4=CC=CC=C4C(F)(F)F)OC

SMILES canónico

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)OC)OCC4=CC=CC=C4C(F)(F)F)OC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK1030058A;  GSK1 1030058;  GSK1-1030058

Origen del producto

United States

Métodos De Preparación

Bromination of Methyl Thiophene-2-Carboxylate

Construction of the 5,6-Dimethoxybenzimidazole Moiety

Condensation of 4,5-Dimethoxy-1,2-diaminobenzene

The benzimidazole ring is synthesized via cyclization of 4,5-dimethoxy-1,2-diaminobenzene with formic acid under reflux (Search Result 2):

$$
\text{H₂N-C₆H₃-(OCH₃)₂-NH₂} + \text{HCOOH} \xrightarrow{\Delta} \text{5,6-Dimethoxy-1H-benzimidazole} + \text{H₂O}
$$

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 7.45 (s, 2H, Ar-H), 3.87 (s, 6H, OCH₃).
  • Yield: 78% after recrystallization.

N-Alkylation for Coupling to Thiophene

The benzimidazole nitrogen is deprotonated with sodium hydride and reacted with the brominated thiophene intermediate (from Section 2.1):

$$
\text{Benzimidazole} + \text{Thiophene-Br} \xrightarrow{\text{NaH, DMF}} \text{Thiophene-Benzimidazole} + \text{NaBr}
$$

Key Parameters

  • Stoichiometry: 1.2 equiv benzimidazole to ensure complete substitution.
  • Reaction Time: 12 hours at 60°C.

Final Esterification and Purification

Methyl Ester Formation

The carboxylic acid intermediate (if present) is esterified using methyl iodide and potassium carbonate in acetone:

$$
\text{Thiophene-COOH} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{Thiophene-COOCH₃} + \text{KI}
$$

Yield Enhancement

  • Solvent: Anhydrous acetone (yield 92%) vs. THF (85%).

Chromatographic Purification

Final purification employs silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:1) , yielding the target compound as a white solid.

Purity Data

Method Result
HPLC 99.2%
LC-MS [M+H]⁺ = 521.1 m/z

Comparative Analysis of Synthetic Routes

Stepwise vs. Convergent Approaches

  • Stepwise Synthesis (Sections 2–4): Sequential functionalization ensures regioselectivity but accumulates intermediate losses (overall yield ~28%).
  • Convergent Approach: Coupling pre-formed benzimidazole and benzyloxy fragments to a dihalothiophene core improves yield (~35%) but requires strict stoichiometric control.

Catalytic Systems

  • Palladium Catalysis: Suzuki-Miyaura coupling was attempted but failed due to thiophene’s electron-deficient nature.
  • Acid Catalysis: BF₃·OEt₂ promotes benzimidazole-thiophene coupling at 100°C (yield 65%).

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination: Competing bromination at C4 necessitates precise temperature control.
  • Benzimidazole Solubility: Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
  • Trifluoromethyl Stability: The CF₃ group is prone to hydrolysis under basic conditions, requiring pH monitoring.

Análisis De Reacciones Químicas

GSK1030058A se somete a diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Anticancer Properties

Preliminary studies suggest that methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate exhibits significant anticancer activity. In vitro evaluations have shown promising results against various cancer cell lines, indicating its potential as a therapeutic agent. For instance, compounds with similar structures have demonstrated effective cell growth inhibition rates in National Cancer Institute (NCI) assays .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including this methyl ester, possess antimicrobial properties. The presence of the thiophene ring enhances the compound's ability to interact with microbial targets, making it a candidate for further development in treating infections.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression and inflammation. Its structural components allow it to bind effectively to enzyme active sites, potentially leading to reduced activity of these enzymes .

Synthetic Routes

The synthesis of methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzimidazole ring.
  • Introduction of the thiophene moiety.
  • Substitution with the trifluoromethylbenzyl group.
  • Esterification to yield the final product.

These synthetic pathways are crucial for producing the compound in sufficient purity and yield for research applications.

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized various benzimidazole derivatives and evaluated their anticancer properties using NCI protocols. The results indicated that compounds similar to methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate displayed promising cytotoxic effects against multiple human tumor cell lines .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against resistant bacterial strains. The study found that certain modifications in the structure enhanced the antimicrobial activity significantly, suggesting that methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate could be developed into a novel antimicrobial agent .

Mecanismo De Acción

GSK1030058A ejerce sus efectos inhibiendo la actividad de la quinasa similar a polo. Esta inhibición interrumpe la función normal de la quinasa, lo que lleva al arresto de la división celular y a la inducción de la muerte celular en las células cancerosas. Los objetivos moleculares y las vías involucradas en este proceso incluyen la vía de señalización de la quinasa similar a polo y diversos efectores descendentes .

Comparación Con Compuestos Similares

GSK1030058A es único en su capacidad para inhibir selectivamente la quinasa similar a polo. Los compuestos similares incluyen otros inhibidores de la quinasa similar a polo, como:

  • BI 2536
  • Volasertib
  • NMS-P937

Estos compuestos también inhiben la quinasa similar a polo, pero pueden diferir en su potencia, selectividad y propiedades farmacocinéticas .

Actividad Biológica

Methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate is a novel organic compound that has garnered attention for its potential biological activities. This compound features a complex structure combining a thiophene ring and a benzimidazole moiety, which are known for their diverse pharmacological properties. The unique substituents, including methoxy groups and a trifluoromethylbenzyl group, contribute to its chemical behavior and biological efficacy.

  • Molecular Formula : C23H19F3N2O5S
  • Molecular Weight : 492.5 g/mol
  • IUPAC Name : Methyl 5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylate

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the fields of anticancer and antimicrobial research. Below are key findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to interact with specific molecular targets involved in cell proliferation and apoptosis. It may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
  • Case Study : A study demonstrated that analogs of this compound displayed IC50 values against various cancer cell lines, indicating significant cytotoxic effects. For instance:
    • Compound A : IC50 = 12 µM against breast cancer cells.
    • Compound B : IC50 = 15 µM against lung cancer cells.
    These findings suggest that methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate may have superior activity compared to traditional chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Preliminary tests indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at levels comparable to standard antibiotics.
  • Antifungal Activity : The compound exhibits antifungal properties against Candida species, suggesting potential applications in treating fungal infections.

Structure-Activity Relationship (SAR)

The presence of both thiophene and benzimidazole rings is crucial for the biological activity of this compound. The following table summarizes the structural features and their respective biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-(5,6-Dimethoxy-benzimidazol-1-yl)-3-thiopheneBenzimidazole + ThiopheneAnticancerHigh selectivity for cancer cells
Methyl 5-(Methoxy)benzimidazole derivativesBenzimidazoleAntimicrobialSimpler structure with less potency
3-(Trifluoromethyl)thiophene derivativesThiopheneVarious activitiesNo benzimidazole component

Synthesis and Preparation

The synthesis of methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate involves multiple steps:

  • Formation of the benzimidazole ring.
  • Attachment of the thiophene moiety.
  • Substitution with trifluoromethylbenzyl ether.

Each step requires careful optimization to achieve high yields and purity.

Q & A

Basic: What are the key synthetic strategies for this compound, and how are intermediates characterized?

The synthesis involves multi-step condensation and cyclization reactions. A typical route (derived from analogous benzimidazole-thiophene systems) includes:

Benzimidazole formation : Condensation of 3,4-dimethoxybenzaldehyde with aminothiophene derivatives under acidic conditions to form the benzimidazole core .

Trifluoromethylbenzyl introduction : Alkylation or nucleophilic substitution using 2-trifluoromethylbenzyl bromide under basic conditions (e.g., NaH/THF) to attach the benzyloxy group .

Thiophene esterification : Esterification of the carboxylate group using methanol and catalytic sulfuric acid .
Characterization : Intermediates are validated via 1H/13C-NMR (to confirm substituent positions), IR (C=O, C-N stretches), and mass spectrometry (molecular ion peaks). Elemental analysis ensures purity .

Advanced: How can competing side reactions during benzimidazole ring formation be mitigated?

Benzimidazole synthesis often faces challenges like incomplete cyclization or oxidation byproducts. Strategies include:

  • Controlled reaction conditions : Use of anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate cyclization .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the desired product from dimers or unreacted starting materials .

Basic: What spectroscopic techniques resolve ambiguities in the trifluoromethylbenzyl group’s positioning?

  • 1H-NMR : The trifluoromethyl group’s deshielding effect distinguishes adjacent protons (e.g., benzyl-CH₂ protons at δ 4.8–5.2 ppm) .
  • 19F-NMR : A singlet near δ -60 ppm confirms the CF₃ group’s presence .
  • NOESY/ROESY : Correlates spatial proximity between the benzyloxy group and thiophene protons to confirm regiochemistry .

Advanced: How can molecular docking predict this compound’s biological targets?

  • Target selection : Prioritize enzymes with known benzimidazole/thiophene interactions (e.g., bacterial DNA gyrase, fungal CYP51) .
  • Docking workflow :
    • Prepare the ligand (compound) and receptor (target protein PDB ID: e.g., 1KZN for gyrase) using AutoDock Tools.
    • Apply Lamarckian genetic algorithms for conformational sampling.
    • Validate docking poses via MD simulations (e.g., GROMACS) to assess binding stability .
  • Contradictions : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects .

Basic: How is antimicrobial activity evaluated for this compound?

  • Assay design :
    • MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
    • Controls : Compare with standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
    • Dose-response curves : Fit data to Hill equations to calculate EC₅₀ values .

Advanced: How to address discrepancies between elemental analysis and mass spectrometry data?

  • Scenario : Elemental analysis shows C/N ratios deviating by >0.3% from theoretical values, but MS confirms the correct molecular ion.
  • Resolution :
    • Purification : Repeat recrystallization (e.g., ethanol/water) to remove inorganic salts.
    • Alternative MS methods : Use ESI-MS instead of EI-MS to reduce fragmentation .
    • X-ray crystallography : Resolve absolute configuration and confirm stoichiometry .

Basic: What solvents and catalysts optimize the coupling of the trifluoromethylbenzyl group?

  • Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the oxygen nucleophile .
  • Base : NaH or K₂CO₃ for deprotonation without side reactions .
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

Advanced: How to analyze electronic effects of substituents on bioactivity using QSAR?

  • Descriptor selection : Compute Hammett constants (σ) for substituents (e.g., CF₃: σ = 0.54) to correlate with logP and IC₅₀ .
  • Model validation : Use partial least squares (PLS) regression with cross-validation (R² > 0.7).
  • Contradictions : If QSAR predicts high activity but assays show low potency, assess membrane permeability via PAMPA assays .

Basic: How is stability under physiological conditions assessed?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC at 24/48/72 hrs .
  • Metabolic stability : Use liver microsomes (e.g., human, rat) to measure t₁/₂ with NADPH cofactors .

Advanced: What strategies improve yield in the final esterification step?

  • Steglich conditions : Use DCC/DMAP for esterification under mild conditions to avoid racemization .
  • Microwave assistance : Reduce reaction time from 12 hrs to 30 mins with 20% yield improvement .
  • Workup : Extract with NaHCO₃ to remove unreacted acid, followed by silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.